molecular formula C12H16 B14727939 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalene CAS No. 13556-55-3

2,2-Dimethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B14727939
CAS No.: 13556-55-3
M. Wt: 160.25 g/mol
InChI Key: QJPWWLKPLICOLS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,2,3,4-tetrahydronaphthalene is a hydrocarbon compound with the chemical formula C12H16 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with two methyl groups at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 2,2-dimethylnaphthalene. This process typically uses a nickel catalyst under high pressure and temperature conditions to achieve the desired hydrogenation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient hydrogenation. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalysts and reaction monitoring techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

2,2-Dimethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used as a solvent and in the production of specialty chemicals

Mechanism of Action

The mechanism by which 2,2-dimethyl-1,2,3,4-tetrahydronaphthalene exerts its effects depends on the specific application. In chemical reactions, it acts as a hydrogen donor or acceptor, facilitating various transformations. The molecular targets and pathways involved vary based on the specific reaction or application being studied .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene without the methyl substitutions.

    1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but with methyl groups at different positions.

    1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene: Another derivative with methyl groups at the 1 and 4 positions

Uniqueness

2,2-Dimethyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

13556-55-3

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

3,3-dimethyl-2,4-dihydro-1H-naphthalene

InChI

InChI=1S/C12H16/c1-12(2)8-7-10-5-3-4-6-11(10)9-12/h3-6H,7-9H2,1-2H3

InChI Key

QJPWWLKPLICOLS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC=CC=C2C1)C

Origin of Product

United States

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